5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole
Description
The compound 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring a pyrrolidine ring substituted with a 4-ethoxyphenylacetyl group at the 1-position and a phenyl group at the 3-position of the oxadiazole core. The 1,2,4-oxadiazole scaffold is widely studied for its versatility in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and ability to modulate electronic properties through substituent variations .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-27-18-12-10-16(11-13-18)15-20(26)25-14-6-9-19(25)22-23-21(24-28-22)17-7-4-3-5-8-17/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBRPYRQAXESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.
The molecular formula of 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole is C22H23N3O3, with a molecular weight of 377.44 g/mol. The compound features a pyrrolidine ring and an oxadiazole moiety, which are significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole exhibited cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole | MCF-7 | TBD |
| Similar Oxadiazole Derivative | A549 | 0.12 - 2.78 |
| Tamoxifen | MCF-7 | 10.38 |
In one study, a derivative showed an IC50 value comparable to Tamoxifen against the MCF-7 breast cancer cell line, indicating significant potential for further development as an anticancer agent .
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds have been shown to increase p53 expression and activate caspase pathways in MCF-7 cells . Additionally, molecular docking studies suggest strong interactions between the oxadiazole derivatives and estrogen receptors (ER), similar to those created by Tamoxifen .
Other Biological Activities
Beyond anticancer properties, oxadiazole derivatives have been investigated for other pharmacological effects:
- Antimicrobial Activity : Some studies have reported that oxadiazoles possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer activity. Researchers synthesized multiple analogs and tested them against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Structurally analogous compounds differ in substituents on the pyrrolidine/piperidine rings and the oxadiazole’s 3- and 5-positions:
Key Observations :
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~395–410 g/mol) is higher than simpler analogs like 5-(3-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole, which may influence bioavailability.
Pharmacological Potential
- Metabolic Stability : The ethoxy group may reduce oxidative metabolism compared to nitro-substituted analogs (e.g., 5d in ), which are prone to nitroreduction .
- Target Selectivity : Pyrrolidine-based derivatives may exhibit improved selectivity for inflammatory targets (e.g., NF-κB) over piperidine-based compounds due to steric and electronic effects .
Q & A
Q. What are the recommended synthetic routes for 5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole?
Methodology :
- Stepwise synthesis : Begin with the preparation of the pyrrolidine intermediate via reductive amination of 4-ethoxyphenylacetamide. Subsequent cyclization with 3-phenyl-1,2,4-oxadiazole precursors under microwave-assisted conditions (e.g., 120°C, 30 min) can improve yield and purity .
- Key validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm intermediates via -NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodology :
- Analytical techniques :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95% by area normalization).
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~422.4 Da) .
- X-ray crystallography : Resolve crystal structure to validate stereochemistry, particularly for the pyrrolidine moiety .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodology :
- Antimicrobial screening : Use microdilution assays (e.g., against S. aureus and E. coli) with MIC values compared to reference drugs like ciprofloxacin. Include positive/negative controls and triplicate measurements .
- Cytotoxicity : Test in mammalian cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Methodology :
- Modifications : Introduce substituents at the ethoxyphenyl group (e.g., halogenation, alkylation) and compare bioactivity. For example, replace the ethoxy group with fluorine to assess electronic effects .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) against target enzymes (e.g., bacterial enoyl-ACP reductase) to predict binding affinity trends .
Q. How to resolve contradictions in biological activity data across similar compounds?
Methodology :
- Meta-analysis : Compare datasets from structurally analogous oxadiazoles (e.g., 5-(4-chlorophenyl)-1,2,4-oxadiazole derivatives) to identify trends in substituent effects. Use statistical tools (e.g., ANOVA) to isolate confounding variables .
- Replication studies : Repeat conflicting assays under standardized conditions (e.g., fixed pH, temperature) to minimize experimental variability .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodology :
Q. How can advanced spectroscopic techniques clarify its interaction with biological targets?
Methodology :
Q. What experimental designs are critical for in vivo efficacy studies?
Methodology :
- Animal models : Use murine infection models (e.g., sepsis or localized abscess) with dose-ranging studies (10–50 mg/kg, IV/PO). Include pharmacokinetic sampling (plasma, tissues) to correlate exposure with efficacy .
- Toxicokinetics : Assess liver/kidney function markers (ALT, creatinine) and histopathology post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
